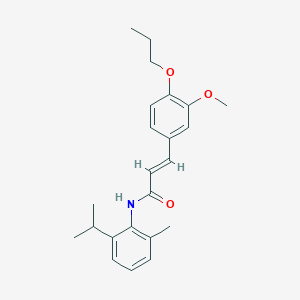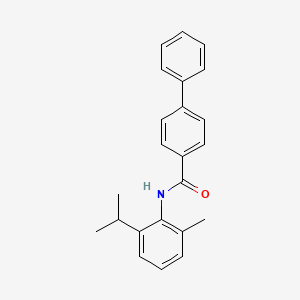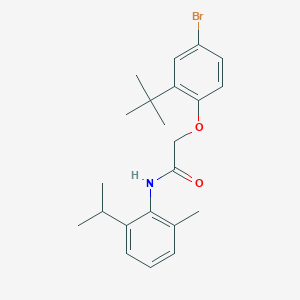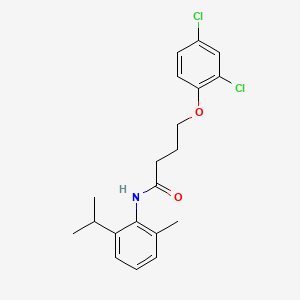
N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide
Übersicht
Beschreibung
N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide, also known as IMPA-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IMPA-3 belongs to the category of acrylamide derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide is not fully understood. However, several studies have suggested that N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide exerts its biological activities by modulating various signaling pathways. For instance, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is a cellular energy sensor that plays a crucial role in regulating metabolism and cell growth.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. For instance, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. Moreover, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to reduce the levels of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to the development of various diseases. Additionally, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to regulate the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is that N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide is relatively easy to synthesize and has a high yield. Moreover, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to exhibit diverse biological activities, making it suitable for studying various cellular processes. However, one of the limitations of N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Additionally, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide. One of the directions is to investigate the potential of N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Moreover, future studies can focus on elucidating the mechanism of action of N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide and identifying its molecular targets. Additionally, future studies can investigate the structure-activity relationship of N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide and its derivatives to develop more potent and selective compounds. Finally, future studies can explore the potential of N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide as a tool to study various cellular processes and signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in the field of medicine. Several studies have shown that N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide exhibits anticancer, anti-inflammatory, and antioxidant activities. For instance, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Moreover, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the inflammatory response. Additionally, N-(2-isopropyl-6-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to the development of various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-6-14-27-20-12-10-18(15-21(20)26-5)11-13-22(25)24-23-17(4)8-7-9-19(23)16(2)3/h7-13,15-16H,6,14H2,1-5H3,(H,24,25)/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNUPNPVDBSPV-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2C(C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2C(C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [4-oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751225.png)
![methyl [5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751248.png)
![methyl [5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751257.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751258.png)
![methyl [5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751265.png)
![methyl [5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751267.png)
![methyl (5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3751273.png)
![methyl [5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751284.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3751292.png)




![4-chloro-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751331.png)